4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydrazine group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thienyl and pyrimidine rings.
Reduction: Reduced forms of the hydrazine group.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential in the development of organic electronic materials and photochromic compounds
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(2,5-dimethyl-3-thienyl)-1H-imidazole: Known for its photochromic properties.
2,5-Dimethyl-3-thienyl)ethene: Exhibits photochromism and is used in optoelectronic applications
Uniqueness
4-(2,5-Dimethyl-3-thienyl)-2-hydrazinopyrimidine is unique due to its combination of a pyrimidine ring with a thienyl group and a hydrazine moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-5-8(7(2)15-6)9-3-4-12-10(13-9)14-11/h3-5H,11H2,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGZYOEQGDHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC(=NC=C2)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.